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Compound of Interest

Compound Name: Benz[cd]indol-2(1H)-one

Cat. No.: B086259

Inhibition of Bromodomain and Extra-Terminal
(BET) Proteins

A significant area of research for Benz[cd]indol-2(1H)-one analogs has been the inhibition of
the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These
proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and
their inhibition is a promising strategy for cancer therapy.[2][3]

Comparative Inhibitory Activity against BRD4

Structure-based virtual screening and subsequent optimization have led to the identification of
potent Benz[cd]indol-2(1H)-one-based BRD4 inhibitors.[2] A key interaction involves the
planar core of the molecule binding to the acetyl-lysine binding pocket of the bromodomain.[4]
The following table summarizes the in vitro inhibitory activity of selected analogs against BRDA4.
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BRD4 IC50

Compound R1 R2 Assay
(M)

1 H H >50 AlphaScreen
-S0O2-(4-

23 H 1.02 AlphaScreen
chlorophenyl)
-S02-(4-

24 H 1.43 AlphaScreen
methoxyphenyl)
-S02-(3-

28 H 1.55 AlphaScreen
chlorophenyl)
-S02-(2-

44 H 3.02 AlphaScreen
fluorophenyl)

Isothermal

-CH2-(4-

85 o -CH2CHS3 Kd =0.137 Titration
pyridinyl) )

Calorimetry

Data for compounds 1, 23, 24, 28, and 44 are from a study by Xue et al. (2018).[1] Data for
compound 85 is from a study by Xue et al. (2016).[2]

The SAR studies reveal that the introduction of a sulfonamide group at the 6-position of the
Benz[cd]indol-2(1H)-one core significantly enhances BRD4 inhibitory activity.[1] The nature
and position of the substituent on the phenylsulfonyl group are critical for potency, with
electron-withdrawing groups generally being favorable.

Cellular Activity of BRD4 Inhibitors

Selected potent BRD4 inhibitors were evaluated for their anti-proliferative activity in various
cancer cell lines.
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BENCHE

MV4-11 IC50 MDA-MB-231 22Rv1 IC50
Compound A549 IC50 (uM)
(uM) IC50 (M) (uM)
1 11.67 >50 >50 >50
23 5.55 >50 >50 >50
44 11.54 >50 >50 >50
85 Not Reported Not Reported Not Reported Not Reported

Data for compounds 1, 23, and 44 are from a study by Xue et al. (2018).[1] These compounds
demonstrated selective activity against the MLL-rearranged acute leukemia cell line MV4-11.[1]

Signaling Pathway Inhibition

The mechanism of action of these compounds involves the downregulation of oncogenes such
as c-Myc, Bcl-2, and CDK®6, which are transcriptional targets of BRD4.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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